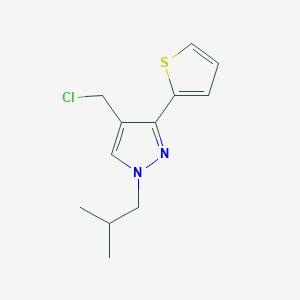
4-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole (CMITP) is an organic compound that has been gaining increasing attention in recent years due to its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it an attractive option for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial Agents
Thiophene derivatives, such as the compound , have been explored for their antimicrobial properties. They are known to act against a broad spectrum of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents . The chloromethyl and pyrazole groups may contribute to the compound’s ability to interact with microbial enzymes or receptors, disrupting their function and leading to the death of the pathogen.
Pharmacology: Anti-inflammatory and Analgesic Applications
The structural features of thiophene derivatives have been associated with anti-inflammatory and analgesic effects. This compound could potentially be used to develop new drugs that manage pain and inflammation, possibly by inhibiting pro-inflammatory cytokines or key enzymes in the inflammatory pathway .
Material Science: Organic Semiconductors
In material science, thiophene-based compounds are utilized for their semiconducting properties. They are integral in the creation of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s molecular structure may allow for efficient charge transport, which is crucial in these applications .
Cancer Research: Anticancer Activity
Thiophene derivatives have shown promise in cancer research due to their potential anticancer activities. They can act as kinase inhibitors or interact with other cellular targets to inhibit the proliferation of cancer cells. The compound could be a candidate for further investigation as a chemotherapeutic agent .
Corrosion Inhibition: Industrial Applications
In industrial applications, thiophene derivatives are known to serve as corrosion inhibitors. They can form a protective layer on metals, preventing oxidative damage and prolonging the life of the material. This compound could be explored for its effectiveness in protecting industrial machinery and infrastructure .
Biological Research: Enzyme Inhibition
The compound’s ability to interact with enzymes makes it a valuable tool in biological research. It could be used to study enzyme mechanisms or as a prototype to develop enzyme inhibitors for therapeutic use. The chloromethyl and isobutyl groups may be key in binding to the active sites of enzymes, modulating their activity .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S/c1-9(2)7-15-8-10(6-13)12(14-15)11-4-3-5-16-11/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJJAVHHIJTMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



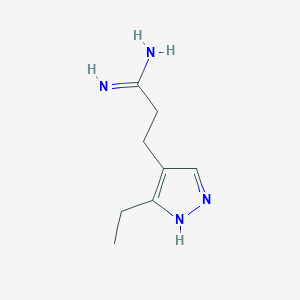
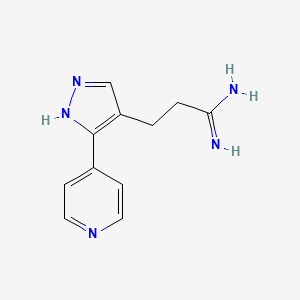

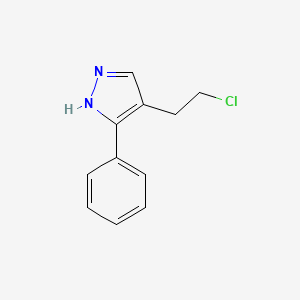
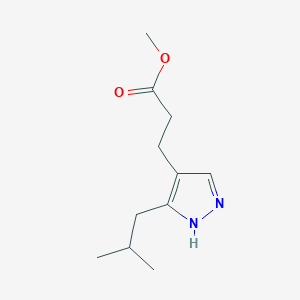
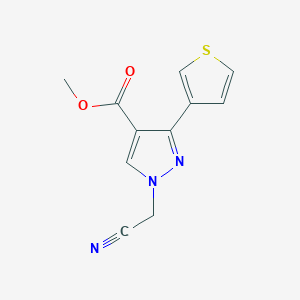

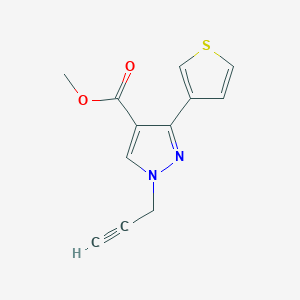

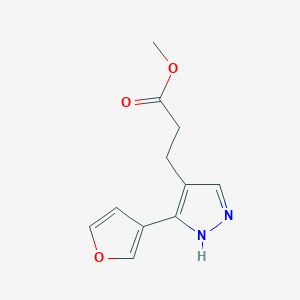
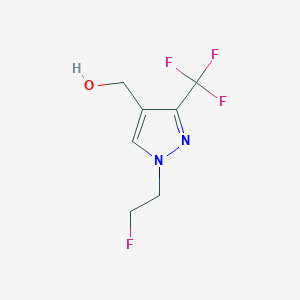

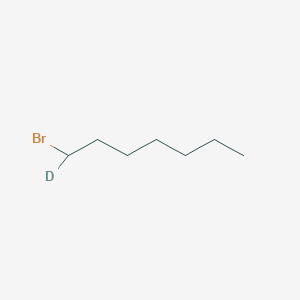
![6-[(3-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482428.png)